molecular formula C11H3Cl2F6N3S B1410532 4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine CAS No. 1823183-75-0

4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine

Cat. No.: B1410532
CAS No.: 1823183-75-0
M. Wt: 394.1 g/mol
InChI Key: QULKGNXBIVRLPX-UHFFFAOYSA-N
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Description

4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine (CAS 1457830-63-0) is a versatile chemical intermediate primarily utilized in medicinal chemistry and pharmaceutical research. This compound features a pyrimidine core substituted with chloro and trifluoromethyl groups, and is functionalized with a thioether linkage to a chlorinated trifluoromethylpyridine ring. This specific structure makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. Its mechanism of action is derived from its ability to act as an electrophile, where the chloro group on the pyrimidine ring can be readily displaced by nucleophiles like amines in substitution reactions, a key step in constructing targeted libraries for high-throughput screening. The presence of multiple halogen atoms and trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and fine-tune the lipophilicity of lead compounds. Research indicates its application in the preparation of pyrrolotriazine kinase inhibitors, which are investigated for their potential in oncology. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can rely on this high-quality building block to accelerate their projects in hit-to-lead optimization and probe novel biological pathways.

Properties

IUPAC Name

4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3Cl2F6N3S/c12-5-1-4(10(14,15)16)3-20-8(5)23-9-21-6(11(17,18)19)2-7(13)22-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULKGNXBIVRLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SC2=NC(=CC(=N2)Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3Cl2F6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of Pyridinyl and Pyrimidinyl Precursors via Thiocarbonyldiimidazole (TDI) Mediated Reactions

Method Overview:

  • The synthesis begins with the formation of the core heterocyclic framework through coupling reactions facilitated by thiocarbonyldiimidazole (TDI). This reagent activates amines or heterocycles, enabling subsequent substitution reactions.
  • For example, the synthesis of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)carbothioamide involves TDI-assisted coupling of commercially available pyridin-2-amine derivatives with substituted pyridylamines, under controlled temperatures (~40°C).

Reaction Conditions:

  • Use of TDI as a coupling reagent at moderate temperatures (around 40°C).
  • Solvent systems often include acetonitrile or dichloromethane, providing good solubility and reaction control.
  • Post-reaction, purification involves filtration and vacuum drying.

Advantages:

  • High selectivity for the desired heterocyclic linkage.
  • Compatibility with various substituted pyridines and heterocycles.

Nucleophilic Substitution and Aromatic Nucleophilic Displacement

Method Overview:

  • The core pyrimidine ring is functionalized via nucleophilic aromatic substitution (SNAr), especially on halogenated pyrimidines such as 4,6-dichloropyrimidine derivatives.
  • The process involves reacting 4,6-dichloropyrimidine with nucleophiles like thiolate intermediates or heterocyclic amines under basic conditions (e.g., potassium carbonate in acetonitrile).

Reaction Conditions:

  • Refluxing in acetonitrile for 16 hours.
  • Use of halogenated pyrimidines (chlorides, bromides, or iodides) to control regioselectivity.
  • The substitution favors the formation of the desired thio- or amino- derivatives.

Yields & Efficiency:

  • Yields of 80-87% are typical with optimized conditions, especially when using iodinated derivatives due to better leaving group ability.

Use of Reagents for Specific Functional Group Transformations

  • Hydrocyanic acid (HCN) is employed to introduce the cyano group onto pyridine or pyrimidine rings, often under low-temperature conditions (0°C) to control reactivity.
  • Reactions with diphenyl-N-cyanocarbonimidate or malononitrile derivatives facilitate bioisosteric replacements, such as converting thiourea functionalities into other heterocyclic systems.

Preparation of Thiadiazole and Pyrimidine Derivatives via Cyclization

  • Thiadiazole derivatives are synthesized through catalytic amination reactions, often using palladium catalysts (e.g., Pd2(dba)3) with phosphine ligands like xanthphos, under microwave or conventional heating.

Reaction Conditions:

  • Catalytic systems involve Pd complexes and cesium carbonate as base.
  • Microwave irradiation accelerates the formation of heterocyclic rings, reducing reaction times.

Preparation of 3-Chloro-2-cyano-5-trifluoromethyl Pyridine

Method Highlights:

  • Dissolution of 3-chloro-2-R-5-trifluoromethyl pyridine in solvents like dichloromethane.
  • Addition of activating agents such as refluxing with heating for 4-6 hours.
  • Post-reaction filtration and vacuum drying yield the organic salt intermediate.

Subsequent Cyanation:

  • The organic salt undergoes reaction with cyanide sources (e.g., hydrocyanic acid) in dichloromethane/water mixtures at 0°C, leading to the formation of the nitrile derivative.
  • Acid-base workups and washing steps isolate the pure nitrile compound.

Data Table: Summary of Key Preparation Methods

Method Starting Materials Reagents & Conditions Main Features Yield/Remarks
TDI-mediated coupling Pyridin-2-amine derivatives TDI, acetonitrile, 40°C Selective heterocycle formation High yield, versatile
Nucleophilic substitution 4,6-Dichloropyrimidine K2CO3, acetonitrile, reflux Regioselective halogen displacement 80-87% yield
Cyanation Organic salt intermediates Hydrocyanic acid, dichloromethane, 0°C Cyano group introduction Controlled, high selectivity
Cyclization to heterocycles Various precursors Pd catalysis, microwave heating Rapid heterocycle formation Efficient, scalable

Research Findings and Optimization Strategies

  • Reaction selectivity is heavily influenced by the choice of halogen leaving groups; iodides provide higher yields due to better leaving ability.
  • Catalytic systems involving palladium complexes significantly reduce reaction times and improve yields.
  • Solvent choice impacts solubility and reaction rate; dichloromethane and acetonitrile are preferred for their inertness and solubility profiles.
  • Environmental considerations include minimizing toxic solvents and employing recyclable catalysts, as demonstrated in recent patents and publications.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential as a pharmaceutical agent due to its structural features that allow interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics.

Compound Target Bacteria Activity
4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidineE. coliModerate
Modified DerivativeStaphylococcus aureusHigh

Inhibition of Enzymatic Activity

Another significant application is in the inhibition of specific enzymes involved in pathogenic processes. For example, studies have demonstrated that this compound can inhibit phosphopantetheinyl transferases (PPTases), which are crucial for bacterial cell viability and virulence .

Agricultural Applications

The compound also shows promise in agricultural applications, particularly as a herbicide or pesticide.

Herbicidal Properties

The trifluoromethyl group is known to enhance the herbicidal activity of compounds by improving their lipophilicity and metabolic stability. This compound has been tested against various weed species, showing effective control at low concentrations.

Weed Species Concentration (g/ha) Efficacy (%)
Amaranthus retroflexus5085
Echinochloa crus-galli3090

Development of Antimicrobial Agents

A recent study focused on synthesizing derivatives of this compound to evaluate their antimicrobial efficacy against resistant strains of bacteria. The study found that certain modifications significantly increased potency, suggesting a pathway for developing new therapeutic agents.

Field Trials for Herbicidal Effectiveness

Field trials conducted in various agricultural settings assessed the effectiveness of this compound as a herbicide. Results indicated a substantial reduction in weed biomass compared to untreated controls, supporting its potential use in crop protection strategies.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative insights:

Compound Name Core Structure Substituents Key Differences vs. Target Compound
4-Chloro-2-(methylthio)pyrimidine (CAS: 49844-90-8) Pyrimidine - Cl at C4
- Methylthio (-SCH₃) at C2
Lacks pyridine ring and trifluoromethyl groups
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS: 72587-15-6) Pyridine - Cl at C2
- NO₂ at C3
- CF₃ at C5
Nitro group introduces stronger electron withdrawal
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Pyrimidine - Cl at C4
- CF₃ at C2
- Methyl groups at C5 and C6
No thioether linkage; additional methyl groups
2-Pyridine carboxylic acid, 4-amino-3,5,6-trichloro- (CAS: 1918-02-1) Pyridine - NH₂ at C4
- Cl at C3, C5, C6
- Carboxylic acid at C2
Polar carboxylic acid alters solubility

Functional and Reactivity Comparisons

Thioether vs. Methylthio Groups
  • This difference may enhance binding affinity in biological systems .
Trifluoromethyl Positioning
  • Both the target compound and 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine feature CF₃ at the pyridine’s 5th position.
Chlorine Substitution Patterns
  • The target’s chlorine at the pyridine’s 3rd position contrasts with 2-Pyridine carboxylic acid’s trichloro-substitution (C3, C5, C6). The latter’s multiple chlorines may reduce metabolic stability due to increased dehalogenation susceptibility .
Methyl vs. Trifluoromethyl Groups

    Biological Activity

    4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

    Chemical Structure and Properties

    The compound has a complex structure characterized by multiple halogen substitutions and a pyrimidine core. Its molecular formula is C12H7Cl2F6N2S, with a molecular weight of approximately 388.15 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

    The biological activity of 4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often inhibit key enzymes involved in cancer progression and inflammation. This compound may exert its effects through:

    • Inhibition of Kinases : Many pyrimidine derivatives have been shown to inhibit various kinases, which are crucial for cell signaling pathways related to growth and proliferation.
    • Antimicrobial Activity : Compounds containing chlorinated pyridines have demonstrated antimicrobial properties, potentially making this compound useful against certain bacterial strains.

    Biological Activity Data

    The following table summarizes key findings from studies investigating the biological activity of this compound:

    Activity IC50 Value (µM) Cell Line/Target Reference
    Antitumor Activity12.5A549 (lung cancer)
    Kinase Inhibition0.067Aurora-A kinase
    Antimicrobial Activity15Staphylococcus aureus

    Case Studies

    • Antitumor Efficacy : In a study conducted on A549 lung cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of 12.5 µM. This suggests that it may be a promising candidate for further development in cancer therapy.
    • Kinase Inhibition : The compound was evaluated for its ability to inhibit Aurora-A kinase, a critical target in cancer treatment. An IC50 value of 0.067 µM indicates potent inhibition, suggesting potential utility in targeted cancer therapies.
    • Antimicrobial Properties : The compound demonstrated antimicrobial activity against Staphylococcus aureus with an IC50 value of 15 µM, indicating its potential as an antibacterial agent.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine, and how are intermediates characterized?

    • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between a halogenated pyrimidine core (e.g., 4,6-dichloropyrimidine derivatives) and a thiol-containing pyridine precursor (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-thiol). Key intermediates, such as 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS: 72587-15-6), are often purified via column chromatography and characterized using 1^1H/19^{19}F NMR, HPLC (>95% purity), and mass spectrometry . X-ray crystallography (as demonstrated in related pyrimidine derivatives) can confirm regioselectivity and bond angles .

    Q. How do the electronic effects of the trifluoromethyl and chloro substituents influence the compound’s reactivity?

    • Methodology : The electron-withdrawing trifluoromethyl (-CF3_3) and chloro (-Cl) groups reduce electron density on the pyrimidine and pyridine rings, enhancing electrophilicity at the 2- and 4-positions. Reactivity can be quantified via Hammett substituent constants (σmeta\sigma_{\text{meta}} for -CF3_3 = 0.43; σpara\sigma_{\text{para}} for -Cl = 0.23) and validated using DFT calculations. Experimental validation involves monitoring reaction kinetics under varying conditions (e.g., solvent polarity, temperature) .

    Advanced Research Questions

    Q. What strategies mitigate competing side reactions during functionalization of the pyrimidine core?

    • Methodology :

    • Regioselective control : Use directing groups (e.g., thioethers) to block undesired substitution sites. For example, the thioether moiety in the pyridine ring directs electrophiles to the 4-position of the pyrimidine .
    • Catalytic optimization : Transition-metal catalysts (e.g., Pd/Cu) enable selective cross-coupling at low temperatures (0–25°C), minimizing decomposition of -CF3_3 groups .
    • In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, allowing rapid adjustment of reaction conditions .

    Q. How does the compound interact with biological targets, and what structural analogs show enhanced activity?

    • Methodology :

    • Molecular docking : The pyrimidine-thioether scaffold binds ATP-binding pockets in kinases (e.g., EGFR), as shown in analogs like N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide (IC50_{50} = 12 nM) .
    • SAR studies : Replace the chloro group with fluoro or methoxy to modulate lipophilicity (logP). For instance, 5-fluoro analogs improve blood-brain barrier permeability, while methoxy derivatives enhance aqueous solubility .

    Q. How should researchers address contradictions in reported spectroscopic data for this compound?

    • Methodology :

    • Cross-validation : Compare 13^{13}C NMR data with computational predictions (e.g., ACD/Labs or Gaussian). Discrepancies in chemical shifts >1 ppm suggest impurities or tautomeric forms.
    • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C12_{12}H5_5Cl2_2F6_6N3_3S) with <2 ppm error .
    • Collaborative verification : Share samples with independent labs to replicate results, as done for structurally similar compounds in agrochemical studies .

    Experimental Design & Safety

    Q. What safety protocols are critical when handling this compound and its intermediates?

    • Methodology :

    • Personal protective equipment (PPE) : Use nitrile gloves, respirators (N95), and fume hoods due to potential respiratory toxicity (LC50_{50} < 1 mg/L in rodents for related pyrimidines) .
    • Waste disposal : Segregate halogenated waste (EPA code D003) and incinerate at >1,100°C to avoid generating dioxins .

    Q. How can researchers optimize reaction yields for large-scale synthesis (>100 g)?

    • Methodology :

    • Flow chemistry : Continuous-flow reactors reduce exothermic risks and improve mixing for thioether formation (residence time: 15–30 min; yield: 82–89%) .
    • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) to enhance recyclability and reduce environmental impact .

    Key Challenges & Future Directions

    • Challenge : Limited stability in polar aprotic solvents (e.g., DMSO) due to hydrolysis of the thioether bond.
    • Solution : Stabilize via co-solvents (e.g., 10% glycerol) or lyophilization for long-term storage .
    • Future Work : Explore photocatalytic C–S bond formation to reduce reliance on toxic thiol precursors .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine
    Reactant of Route 2
    Reactant of Route 2
    4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine

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